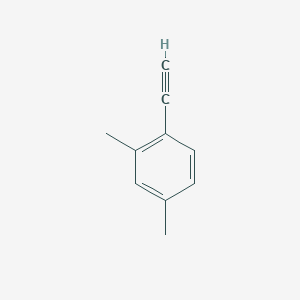

1-Éthynyl-2,4-diméthylbenzène

Vue d'ensemble

Description

1-Ethynyl-2,4-dimethylbenzene is a derivative of ethynylbenzene, which is a key compound in the synthesis of various polymeric and oligomeric materials. The ethynyl group in these compounds serves as a reactive site for polymerization and cross-linking reactions, leading to materials with potential applications in electronics, photonics, and as advanced structural materials due to their unique physical and chemical properties.

Synthesis Analysis

The synthesis of ethynylbenzene derivatives, such as 1,4-diethynylbenzene, typically involves the introduction of ethynyl groups onto a benzene ring. This can be achieved through reactions such as Sonogashira coupling, which is a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides. The synthesis of these compounds is crucial as they serve as monomers for on-surface polymerization, as demonstrated on a Cu(111) surface under ultra-high vacuum conditions .

Molecular Structure Analysis

The molecular structure of ethynylbenzene derivatives is characterized by the presence of the ethynyl group attached to the benzene ring. The substitution pattern on the benzene ring can significantly influence the molecular packing, intermolecular interactions, and the overall crystal structure. For instance, the crystal structure of 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene shows a rich packing structure with a complex hydrogen bonding network, leading to the formation of various aggregates within the same unit cell . Similarly, the introduction of substituents such as fluorine atoms or amino groups can alter the hydrogen bonding patterns and crystal packing, as seen in a series of 1,4-diethynylbenzene derivatives .

Chemical Reactions Analysis

Ethynylbenzene derivatives undergo a variety of chemical reactions, including polymerization and cyclization. On-surface polymerization can yield disordered covalent networks with different coupling reactions . Additionally, the metallo-diethynylbenzene complex can be coupled into unsaturated organic frameworks, which are precursors to metal-containing poly(phenyleneethynylene)s . Furthermore, catalytic cyclization of 2-alkyl-1-ethynylbenzene derivatives can form indene and indanone products, involving a 1,5-hydrogen shift of metal-vinylidene intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynylbenzene derivatives are influenced by their molecular structure and the nature of substituents on the aromatic ring. For example, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and in crystals reveals the effects of chromophore aggregation and planarization on its optical properties . The thermal stability and optical properties of platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives are affected by the substituents, with amino- and methoxy-derivatives showing the lowest thermal stability, while fluorinated ones exhibit increasing thermal stability with increasing fluorination . The thermodynamic properties of 1,4-dimethylbenzene in the ideal gas state, which is structurally similar to 1-ethynyl-2,4-dimethylbenzene, have been recalculated, indicating free or nearly free internal rotation of the methyl groups .

Applications De Recherche Scientifique

Synthèse organique

1-Éthynyl-2,4-diméthylbenzène: est utilisé en synthèse organique, en particulier dans les réactions de substitution aromatique électrophile . Ce composé peut servir de précurseur pour la synthèse de divers dérivés benzéniques, qui sont fondamentaux dans la création de molécules organiques complexes pour les produits pharmaceutiques et les agrochimiques.

Recherche pharmaceutique

En recherche pharmaceutique, This compound sert de bloc de construction pour la synthèse de candidats médicaments . Sa structure est essentielle au développement de nouveaux composés médicamenteux, en particulier dans la conception de molécules aux effets thérapeutiques potentiels.

Science des matériaux

Ce composé joue un rôle dans la science des matériaux, en particulier dans le développement de nouveaux matériaux organiques . Ses propriétés chimiques uniques peuvent être exploitées pour créer de nouveaux polymères et revêtements présentant des caractéristiques spécifiques, telles qu'une durabilité accrue ou une conductivité électrique.

Génie chimique

This compound: est important dans les procédés de génie chimique. Il est impliqué dans l'optimisation des voies de synthèse et le passage à l'échelle de la production chimique . Sa stabilité et sa réactivité sont des facteurs cruciaux dans la conception de procédés industriels efficaces et sûrs.

Science de l'environnement

En science de l'environnement, This compound peut être étudié pour son impact sur l'environnement et son comportement dans diverses conditions . Comprendre ses voies de dégradation et son interaction avec d'autres produits chimiques environnementaux est essentiel pour évaluer son empreinte écologique.

Utilisations industrielles

Enfin, This compound trouve des applications dans divers milieux industriels. Il peut être utilisé comme produit chimique de spécialité dans la fabrication de colorants, de résines et d'autres produits chimiques industriels . Sa polyvalence en fait un composant précieux dans la boîte à outils des chimistes industriels.

Mécanisme D'action

Mode of Action

Based on its structural similarity to benzene, it may undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

Its physical properties such as density (09±01 g/cm3), boiling point (1897±290 °C at 760 mmHg), and molecular weight (130186) can influence its pharmacokinetic behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethynyl-2,4-dimethylbenzene . Factors such as temperature, pH, and the presence of other substances can affect its stability and reactivity.

Propriétés

IUPAC Name |

1-ethynyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMODJHLJRNXLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166811 | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16017-30-4 | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the function of 1-ethynyl-2,4-dimethylbenzene in the synthesis of Ag4+xAu40-x(C10H9)28 nanoclusters?

A: In this study, 1-ethynyl-2,4-dimethylbenzene acts as a stabilizing ligand for the Ag4+xAu40-x nanoclusters. [] It coordinates to the surface gold atoms through its ethynyl group, forming a protective layer that prevents aggregation and enhances the stability of the nanoclusters. The presence of 2,4-dimethyl substituents on the benzene ring may further influence the steric environment and electronic properties of the nanocluster, potentially impacting its catalytic activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.